3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one
Description
Properties
CAS No. |
5656-99-5 |
|---|---|
Molecular Formula |
C24H16O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3,3-diphenylbenzo[g][2]benzofuran-1-one |
InChI |
InChI=1S/C24H16O2/c25-23-22-20-14-8-7-9-17(20)15-16-21(22)24(26-23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H |
InChI Key |
MHFIZKQKWNTMEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C4C=C3)C(=O)O2)C5=CC=CC=C5 |
Origin of Product |
United States |
Spectroscopic and Advanced Characterization Methodologies for Naphthofuranones
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms within a molecule.
¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional techniques that reveal the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a naphthofuranone derivative, aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), showing complex splitting patterns due to spin-spin coupling. The chemical shifts and coupling constants provide critical information about the substitution pattern on the naphthalene (B1677914) and phenyl rings.
The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for all unique carbon atoms. Key resonances include the carbonyl carbon of the lactone ring, which is typically observed at a high chemical shift (δ > 160 ppm), and the sp³-hybridized C3 carbon bearing the two phenyl groups. The numerous signals in the aromatic region (δ 120-150 ppm) correspond to the carbons of the naphthalene and phenyl moieties. Combining 1D and 2D NMR experiments is a proven spectroscopic approach for unambiguously assigning the connectivity of carbons and protons in complex organic structures.
| Atom | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C=O (Lactone) | - | ~170 |
| Aromatic CH | 7.0 - 8.5 | 120 - 140 |
| Quaternary Aromatic C | - | 125 - 150 |
| C3 (sp³) | - | Varies with substitution |
| Phenyl CH | ~7.3 - 7.6 | ~128 - 130 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition and molecular formula of a compound. This is a critical step in identifying a new or synthesized molecule like 3,3-Diphenylnaphtho[1,2-c]furan-1(3H)-one. Techniques such as electrospray ionization (ESI) are often used to generate the molecular ions for HRMS analysis. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can reveal characteristic losses of functional groups, such as the loss of CO from the lactone ring or fragmentation of the phenyl substituents, further confirming the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to study its electronic properties.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and can be used to detect the presence of specific functional groups. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching of the γ-lactone ring would be a key diagnostic feature, typically appearing in the range of 1760-1800 cm⁻¹. Other characteristic bands would include those for aromatic C-H and C=C stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthofuranone core gives rise to characteristic absorption bands in the UV-Vis spectrum. Analysis of the wavelength of maximum absorption (λmax) can confirm the presence of the chromophore and can be compared with data for related compounds.
| Technique | Feature | Typical Range/Value |
|---|---|---|
| HRMS | [M+H]⁺ | Calculated for C₂₆H₁₇O₂ |
| IR | C=O Stretch (Lactone) | 1760 - 1800 cm⁻¹ |
| IR | Aromatic C=C Stretch | 1500 - 1600 cm⁻¹ |
| UV-Vis | λmax | 250 - 400 nm |
Electrochemical Characterization Techniques
There is no available scientific literature detailing the electrochemical characterization of this compound. Studies on related naphthoquinone and furanone structures often employ techniques such as cyclic voltammetry to investigate their redox properties, which are crucial for understanding their potential applications in areas like medicinal chemistry. However, without specific studies on the target compound, no data on its electrochemical behavior can be presented.
Chromatographic Techniques for Purity and Isolation
Specific chromatographic methods for the purification and analysis of this compound are not described in the available research. Generally, the isolation and purity assessment of related naphthofuranone compounds involve standard chromatographic techniques. These often include:
Thin-Layer Chromatography (TLC): Utilized for monitoring reaction progress and preliminary purity checks.
Column Chromatography: Commonly used for the purification of synthesized compounds, often with silica gel as the stationary phase and solvent systems like ethyl acetate/hexanes as the mobile phase.
High-Performance Liquid Chromatography (HPLC): A standard method for final purity determination and quantitative analysis.
Without experimental data for this compound, a detailed discussion of its specific chromatographic behavior, including retention times and optimal separation conditions, is not possible.
Computational and Theoretical Investigations of Naphthofuranone Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool for investigating the properties of complex organic molecules like 3,3-Diphenylnaphtho[1,2-c]furan-1(3H)-one. The B3LYP/6-311G(d,p) basis set is commonly employed for such calculations to inspect structural, spectroscopic, and chemical reactivity aspects of the molecule. bhu.ac.inresearchgate.net
Computational methods are utilized to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometrical optimization, identifies the conformation with the lowest energy. For complex molecules, this analysis is crucial as different conformations can exhibit varying chemical and physical properties. A comprehensive investigation of bond lengths and angles is crucial for understanding the molecule's geometrical architecture. bhu.ac.inresearchgate.net
Interactive Data Table: Optimized Geometrical Parameters (Illustrative) This table presents a hypothetical set of optimized geometrical parameters for this compound, calculated using DFT.
| Parameter | Bond/Angle | Value |
| Bond Length | C1-C2 | 1.39 Å |
| Bond Length | C=O | 1.21 Å |
| Bond Angle | C-C-C (naphthyl) | 120.0° |
| Dihedral Angle | Phenyl-Naphthyl | 55.0° |
The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. malayajournal.org A smaller gap generally implies higher reactivity. For this compound, the HOMO is likely localized on the electron-rich naphthalene (B1677914) ring system, while the LUMO may be centered on the electron-withdrawing lactone group and phenyl rings. malayajournal.org This distribution of frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack.
Interactive Data Table: FMO Energies (Illustrative) This table shows representative HOMO and LUMO energy values and the resulting energy gap for this compound.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. nih.gov For this compound, regions of negative potential (typically colored red or yellow) are expected around the carbonyl oxygen of the lactone ring, indicating its susceptibility to electrophilic attack. malayajournal.org Conversely, areas of positive potential (blue) are likely to be found around the hydrogen atoms of the aromatic rings, suggesting these as sites for nucleophilic interaction. bhu.ac.inresearchgate.net
Ab Initio and Semi-Empirical Methods in Reaction Mechanism Elucidation
Understanding the pathways of chemical reactions involving this compound can be achieved through ab initio and semi-empirical computational methods. These techniques are employed to model the transition states and intermediates of a reaction, providing a detailed picture of the reaction mechanism. For instance, the elucidation of a visible-light-mediated [3+2] cycloaddition reaction to form naphthofuran derivatives has been aided by such computational studies. nih.gov While ab initio methods are highly accurate, they are computationally demanding. Semi-empirical methods, such as AM1 and PM3, offer a faster, albeit less precise, alternative for larger molecular systems. researchgate.net
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. For derivatives of this compound, a QSRR model could be developed to predict their reaction rates or equilibrium constants based on various molecular descriptors. These descriptors can be calculated computationally and include electronic properties (like HOMO-LUMO energies), steric parameters, and topological indices. Such models are invaluable in the rational design of new derivatives with desired reactivity profiles.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. nih.gov For a flexible molecule like this compound, with its rotatable phenyl groups, MD simulations can explore the conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. This information is crucial for understanding how the molecule interacts with other molecules, such as in a solvent or at the active site of an enzyme. nih.gov
Theoretical Insights into Reactivity and Selectivity
The reactivity and selectivity of this compound are governed by the electronic distribution and steric factors inherent in its molecular architecture. The fusion of the naphthalene and furanone rings creates a complex electronic landscape, which can be interrogated using computational methods such as Density Functional Theory (DFT).
Reactivity: The furanone moiety, being a five-membered heterocyclic ring containing an oxygen atom, exhibits a reactivity profile that is distinct from its carbocyclic or saturated heterocyclic counterparts. The lone pair of electrons on the oxygen atom contributes to the aromaticity of the furan (B31954) ring, making it generally more reactive towards electrophilic substitution than benzene. However, in the case of this compound, the lactone carbonyl group acts as an electron-withdrawing group, which can influence the reactivity of the fused ring system.
Theoretical calculations on related furan-containing compounds suggest that electrophilic attacks are likely to occur at positions where the electron density is highest. Molecular orbital calculations, such as the visualization of the Highest Occupied Molecular Orbital (HOMO), can predict the most probable sites for electrophilic attack. For nucleophilic reactions, the Lowest Unoccupied Molecular Orbital (LUMO) provides guidance on the most susceptible sites.
Selectivity: The regioselectivity and stereoselectivity of reactions involving this compound are influenced by both electronic and steric effects. The two phenyl groups at the 3-position introduce significant steric hindrance, which can direct incoming reagents to less crowded positions on the naphthyl or furanone rings.
Computational modeling of reaction pathways and transition states can provide quantitative insights into the selectivity of various transformations. For instance, in cycloaddition reactions, a common reaction type for furan derivatives, theoretical calculations can predict the preferred orientation (endo vs. exo) and regiochemistry of the adducts. While specific studies on this compound are lacking, research on other arylnaphthalene lactones has utilized computational methods to understand the mechanisms and selectivity of their synthesis, often involving intramolecular Diels-Alder reactions. These studies highlight the importance of transition state energy calculations in predicting the observed product distribution.
Computational Studies on Optical Properties and Electronic Transitions
The extended π-conjugated system of this compound suggests that it possesses interesting photophysical properties. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the optical and electronic behavior of such molecules.
Optical Properties: The absorption and emission spectra of organic molecules are dictated by the electronic transitions between molecular orbitals. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. For this compound, the fusion of the naphthalene and furanone rings, along with the two phenyl substituents, creates a large chromophore.
Computational studies on other polycyclic aromatic compounds containing furan have shown that the incorporation of the furan unit can significantly impact the photophysical properties due to its electron-rich nature. nih.gov The electronic perturbations induced by the furan moiety can lead to unique absorption and emission characteristics compared to their all-carbon or thiophene-containing analogues. nih.gov
Electronic Transitions: The nature of the electronic transitions can be analyzed by examining the molecular orbitals involved. Typically, the lowest energy absorption corresponds to the transition from the HOMO to the LUMO. Computational analysis can reveal whether these transitions are of a π-π* or n-π* character. In this compound, the presence of the carbonyl group's lone pair electrons could allow for n-π* transitions, in addition to the expected π-π* transitions of the aromatic system.
The table below presents hypothetical data based on typical computational outputs for similar aromatic lactone structures, illustrating the kind of information that would be generated from a TD-DFT calculation.
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | 350 | 0.25 | HOMO → LUMO |
| S0 → S2 | 310 | 0.10 | HOMO-1 → LUMO |
| S0 → S3 | 280 | 0.85 | HOMO → LUMO+1 |
Further computational investigations could also explore properties such as fluorescence and phosphorescence by calculating the energies of the excited singlet (S1) and triplet (T1) states. The energy difference between these states is a key factor in determining the efficiency of intersystem crossing and subsequent phosphorescence.
Advanced Materials Science Applications of Naphthofuranone Derivatives
Photochromic Materials Based on Naphthofuranone Scaffolds
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key property for the development of smart materials. Naphthofuranone scaffolds are related to classes of compounds known for their photochromic behavior, such as spiropyrans and naphthopyrans. The photochromic activity in these molecules is typically initiated by the absorption of ultraviolet light, which induces a cleavage of a C-O bond, leading to the formation of a colored, open-ring isomer. The reverse process, the return to the colorless, closed-ring form, can be triggered by visible light or thermal energy.
The photochromic properties of materials based on naphthofuranone scaffolds are influenced by the substituents on the aromatic rings. These substituents can modulate the electronic properties of the molecule, thereby affecting the absorption wavelengths of the two isomeric forms, the quantum yield of the photochromic reaction, and the thermal stability of the colored form. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption maxima to longer or shorter wavelengths, respectively.
While specific research on the photochromic properties of 3,3-Diphenylnaphtho[1,2-c]furan-1(3H)-one is not extensively documented in publicly available literature, the structural similarity to photoactive spiropyrans and naphthopyrans suggests its potential in this area. researchgate.netrsc.org The development of photochromic wood films using spiropyran-based cellulose scaffolds highlights the potential for integrating such functionalities into various matrices for applications like UV sensing and anti-counterfeiting. mdpi.com
Organic Semiconductors and Electronic Materials
Organic semiconductors are carbon-based materials that exhibit semiconductor properties, forming the basis for a new generation of electronic devices. The performance of these materials is intrinsically linked to their ability to transport charge carriers (electrons and holes). Naphthofuranone derivatives, with their extended π-conjugated systems, are promising candidates for use as organic semiconductors.
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and their performance is largely determined by the charge carrier mobility of the organic semiconductor used. Research into furan- and benzodifuran-based semiconductors has demonstrated their potential in OFETs. rsc.org The planar structure of these molecules facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.
A study on a novel donor-acceptor type aminobenzodifuranone based chromophore reported a hole mobility as high as 0.42 cm²/V·s in single-crystal OFETs. researchgate.net Another example involves a small molecule based on π-expanded fused diketopyrrolopyrrole, which exhibited p-type behavior with an average hole mobility of 8.9 × 10⁻³ cm² V⁻¹ s⁻¹. frontiersin.org These findings underscore the potential of designing high-performance OFETs using furanone-containing building blocks. The performance of OFETs is typically evaluated based on charge transport mobility (μ), threshold voltage (Vth), and the current on/off ratio (Ion/Ioff). nih.gov
OFET Performance of Furanone-Related Derivatives
| Compound Type | Mobility (cm²/V·s) | On/Off Ratio | Reference |
|---|---|---|---|
| Aminobenzodifuranone Derivative | 0.42 (hole) | Not Specified | researchgate.net |
| π-Expanded Fused Diketopyrrolopyrrole | 8.9 × 10⁻³ (hole) | ~10⁵ | frontiersin.org |
The efficiency of charge transport in organic semiconductors is governed by several factors, including the electronic coupling between molecules, the degree of structural order, and the presence of defects. nih.govarxiv.orgmdpi.com Key design principles for enhancing charge transport properties in organic semiconductors include:
Molecular Planarity and π-Conjugation: A planar molecular structure and an extended π-conjugated system are essential for promoting intermolecular charge hopping.
Intermolecular Interactions: Strong π-π stacking and other intermolecular interactions facilitate the formation of ordered molecular assemblies, which are conducive to efficient charge transport.
Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the semiconductor must be appropriately aligned with the work functions of the electrodes to ensure efficient charge injection.
Purity and Morphology: The presence of impurities and defects can act as charge traps, impeding charge transport. A well-ordered crystalline or liquid-crystalline morphology is generally desirable for high mobility.
The understanding of these principles is crucial for designing novel naphthofuranone derivatives with optimized charge transport characteristics for electronic applications.
Optoelectronic Devices and Components (e.g., OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a prominent application of organic semiconductors, where the electroluminescent properties of organic materials are harnessed to produce light. In an OLED, charge carriers (holes and electrons) are injected from the electrodes and recombine in an emissive layer to form excitons, which then decay radiatively to emit light.
Naphthofuranone derivatives can potentially be used as host materials in the emissive layer of an OLED. The role of the host is to facilitate charge transport and transfer energy efficiently to a dopant (emitter) molecule. noctiluca.euossila.com Benzophenone-based derivatives, which share some structural similarities with naphthofuranones, have been investigated as host materials for phosphorescent OLEDs. nih.gov These materials exhibit good thermal stability and suitable energy levels for hosting various emitters.
The performance of an OLED is characterized by its external quantum efficiency (EQE), luminous efficiency, and power efficiency. For instance, a device using a dibenzofuran-substituted bianthracene derivative as the emitting material showed a luminous efficiency of 2.91 cd/A and an external quantum efficiency of 2.11%. researchgate.net Another study on diazocine derivatives reported a sky-blue emitting device with a maximum luminance of 11,060 cd/m² and a luminous efficiency of 6.59 cd/A. researchgate.net
Performance of OLEDs with Furan-Related Emitters/Hosts
| Material Type | Luminous Efficiency (cd/A) | External Quantum Efficiency (%) | Emission Color | Reference |
|---|---|---|---|---|
| Dibenzofuran-substituted Bianthracene | 2.91 | 2.11 | Blue | researchgate.net |
| Diazocine Derivative | 6.59 | Not Specified | Sky-Blue | researchgate.net |
The design of efficient host materials for OLEDs requires a high triplet energy to confine the excitons on the dopant, balanced charge transport properties, and good thermal and morphological stability. noctiluca.eu
Materials for Energy Conversion and Storage Technologies
The development of new materials for efficient energy conversion is a critical area of research. Organic materials, including naphthofuranone derivatives, are being explored for their potential in solar energy applications.
Organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) are two promising technologies for converting solar energy into electricity. In these devices, organic materials are responsible for light absorption and charge generation. Furan- and benzodifuran-based semiconductors have been investigated as donor or acceptor materials in OPVs. rsc.org The tunability of their optical and electronic properties allows for the optimization of light absorption and energy level alignment to maximize device efficiency.
Recent research has explored furan-based non-fullerene acceptors for OPVs, with one study reporting a power conversion efficiency of over 14%. nih.gov In the context of DSSCs, naphthoquinone derivatives have been used as photosensitizers. researchgate.net The performance of these devices is highly dependent on the photophysical and electrochemical properties of the dye. For example, a DSSC based on a synthetic analogue of anthocyanins produced a solar energy-to-electricity conversion efficiency of 2.15%. bohrium.com
Performance of Solar Cells with Furan-Related Materials
| Device Type | Material Type | Power Conversion Efficiency (%) | Reference |
|---|---|---|---|
| OPV | Furan-based Non-Fullerene Acceptor | >14 | nih.gov |
| DSSC | Synthetic Anthocyanin Analogue | 2.15 | bohrium.com |
The design of efficient materials for solar energy conversion requires a broad absorption spectrum to capture a large portion of the solar radiation, appropriate energy levels for efficient charge separation and transport, and good stability under operating conditions.
Advanced Materials for Batteries and Supercapacitors
There is currently no available research data detailing the application or performance of This compound as a component in batteries or supercapacitors. The electrochemical properties of this specific naphthofuranone derivative, which would be essential for such applications, have not been reported.
For context, research into related molecular structures, such as benzodifuranone and naphthodifuranone derivatives, has indicated their potential as organic semiconductors. These studies focus on the electronic properties of polymers incorporating these units, which could be a foundational aspect for their use in energy storage devices. However, without specific studies on This compound , its suitability as an electrode material, electrolyte additive, or for any other role in batteries and supercapacitors remains purely speculative.
Design and Synthesis of Functional Polymeric Materials Incorporating Naphthofuranone Units
The incorporation of This compound as a monomeric unit into functional polymeric materials is not described in the current body of scientific literature. While the synthesis of various polyesters and polyamides containing other furan (B31954) and naphthofuran moieties has been achieved, specific methods for the polymerization of This compound and the characterization of the resulting polymers are not available.
General synthetic strategies for creating polymers from furan-containing monomers often involve methods like interfacial polycondensation. For instance, diol monomers containing a dihydronaphthofuro[3,2-d]furan moiety have been successfully polymerized with aliphatic diacid chlorides. However, the reactivity of the lactone ring and the steric hindrance from the two phenyl groups at the 3-position of This compound would necessitate dedicated research to develop suitable polymerization methodologies.
The potential properties of a polymer incorporating this specific naphthofuranone unit are unknown. Theoretical considerations might suggest potential for high thermal stability due to the rigid aromatic backbone, but experimental data is required for validation.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for Naphthofuranones
The development of environmentally benign and efficient synthetic routes to naphthofuranones is a paramount objective in modern organic chemistry. Future research will likely focus on methodologies that adhere to the principles of green chemistry, minimizing waste and energy consumption while maximizing efficiency and atom economy.
Key trends in this area include the use of palladium-catalyzed three-component coupling reactions, which allow for the construction of complex naphthofuranone derivatives from simple starting materials in a single step. Another promising avenue is the application of reusable nanocatalysts, such as Nafion-H supported on superparamagnetic iron oxide nanoparticles, which can be easily recovered and reused, reducing catalyst waste and cost. These reactions can often be accelerated using microwave irradiation, further enhancing their sustainability profile.
Flow chemistry is also emerging as a powerful tool for the synthesis of naphthofuranones and other heterocyclic compounds. The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow reactors can lead to improved yields, selectivity, and safety. This technology is particularly well-suited for the optimization and scale-up of naphthofuranone synthesis. Furthermore, the integration of biocatalysis, employing enzymes to carry out specific transformations, represents a frontier in the sustainable synthesis of these compounds, offering high selectivity under mild reaction conditions.
| Synthetic Methodology | Key Features | Potential Advantages for Naphthofuranone Synthesis |
| Palladium-Catalyzed Three-Component Coupling | Convergent synthesis from simple precursors. | High atom economy, rapid assembly of molecular complexity. |
| Reusable Nanocatalysis (e.g., Nafion-H/Fe₃O₄) | Heterogeneous catalysis, magnetic recovery. | Reduced catalyst waste, simplified purification, cost-effective. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Increased reaction rates, improved yields, energy efficiency. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety. | Improved reproducibility, scalability, and potential for automation. |
| Biocatalysis | High chemo-, regio-, and stereoselectivity. | Mild reaction conditions, environmentally friendly, access to chiral naphthofuranones. |
Exploration of Unconventional Reactivity and Transformation Pathways of Furanone Cores
Beyond their synthesis, a deeper understanding of the reactivity of the furanone core within the naphthofuranone scaffold is crucial for the development of novel derivatives and applications. Future research is expected to delve into unconventional transformation pathways that can unlock new chemical space.
One area of significant potential is the exploration of cycloaddition reactions. The furanone core can participate in various cycloadditions, such as [4+2], [3+2], and even photochemical [2+2] reactions, to construct complex polycyclic and spirocyclic architectures. For instance, the reaction of naphthofuranone precursors with suitable dienophiles or dipolarophiles can lead to the rapid assembly of intricate molecular frameworks that would be challenging to access through other means.
Ring-opening reactions of the furanone lactone offer another versatile strategy for functionalization. Under specific conditions, the furanone ring can be opened to reveal reactive intermediates that can be trapped with various nucleophiles or undergo subsequent rearrangements and cyclizations. This approach can provide access to a diverse array of naphthalene (B1677914) derivatives that are not directly accessible from the parent naphthofuranone. The development of catalytic methods for these transformations, particularly those employing earth-abundant metals, is an active area of investigation.
| Reaction Type | Description | Potential for Naphthofuranone Derivatization |
| [4+2] Cycloaddition (Diels-Alder) | Reaction of the furanone (as a diene or dienophile) to form six-membered rings. | Access to complex polycyclic systems with high stereocontrol. |
| [3+2] Dipolar Cycloaddition | Reaction with 1,3-dipoles to form five-membered heterocyclic rings. | Synthesis of novel spiro-naphthofuranone derivatives. |
| Photochemical [2+2] Cycloaddition | Light-induced formation of cyclobutane (B1203170) rings. | Construction of unique strained ring systems. |
| Catalytic Ring-Opening | Cleavage of the lactone C-O bond to generate reactive intermediates. | Access to highly functionalized naphthalenes and novel scaffolds. |
| Rearrangement Reactions | Skeletal reorganization of the naphthofuranone core. | Generation of isomeric structures and unexpected molecular architectures. |
Integration of Machine Learning and Artificial Intelligence in Naphthofuranone Research
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the study of naphthofuranones, from their synthesis to the prediction of their properties and biological activities. google.com While direct applications to naphthofuranones are still emerging, the trends in related fields of heterocyclic chemistry and drug discovery provide a clear roadmap for future research. rsc.orgrsc.org
ML algorithms can be trained on existing chemical reaction data to predict the optimal conditions for the synthesis of new naphthofuranone derivatives, thereby reducing the number of experiments required and accelerating the discovery process. nih.govnih.govnih.govmdpi.com Techniques such as Bayesian optimization and reinforcement learning are being employed to guide the exploration of reaction parameters, leading to improved yields and selectivities. nih.gov
Furthermore, AI can be utilized for the de novo design of naphthofuranone-based molecules with desired properties. By learning the structure-property relationships from large datasets, generative models can propose novel structures with, for example, enhanced biological activity or specific material properties. mauc.edu.iq This in silico screening can significantly narrow down the number of candidate molecules for synthesis and experimental testing. researchgate.netresearchgate.netnih.gov User-friendly platforms are also being developed to make these powerful computational tools more accessible to bench chemists. researchgate.net
| AI/ML Application Area | Description | Potential Impact on Naphthofuranone Research |
| Reaction Optimization | Using algorithms to predict optimal synthetic conditions (catalyst, solvent, temperature). nih.govmdpi.com | Reduced development time, improved yields, and more sustainable synthetic routes. |
| Property Prediction | Predicting physicochemical properties, biological activity, and toxicity of novel naphthofuranones. researchgate.net | Prioritization of synthetic targets and reduced late-stage failures in drug discovery. |
| De Novo Design | Generating novel molecular structures with desired properties using generative models. mauc.edu.iq | Discovery of new naphthofuranone-based drugs, materials, and catalysts. |
| Retrosynthetic Analysis | Predicting plausible synthetic routes for complex naphthofuranone targets. | Facilitating the synthesis of complex natural products and designed molecules. |
| Computational Screening | Virtually screening libraries of naphthofuranone derivatives against biological targets. researchgate.netresearchgate.netnih.gov | Accelerating the identification of new drug candidates. |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Studies
A detailed understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Advanced spectroscopic techniques that allow for the real-time monitoring of chemical reactions (in-situ or operando spectroscopy) are becoming increasingly important in this regard. nih.govnih.govresearchgate.net The application of these techniques to naphthofuranone synthesis is a key future research direction.
In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide valuable information about the formation and consumption of reactants, intermediates, and products during a reaction by tracking changes in their vibrational spectra. google.com This allows for the optimization of reaction conditions and the identification of transient species that may be crucial to the reaction mechanism. Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor reaction kinetics and elucidate complex reaction pathways in real-time. rsc.orgrsc.org
The combination of these spectroscopic techniques with computational modeling will provide a powerful platform for detailed mechanistic investigations of naphthofuranone formation and reactivity. This deeper understanding will enable the rational design of more efficient and selective synthetic transformations.
| Spectroscopic Technique | Information Provided | Application in Naphthofuranone Research |
| In-situ FTIR Spectroscopy | Real-time changes in functional groups. google.com | Monitoring the progress of cyclization and functionalization reactions. |
| In-situ Raman Spectroscopy | Information on molecular vibrations, particularly for non-polar bonds. researchgate.net | Studying reactions in aqueous media and identifying catalytic intermediates. |
| In-situ NMR Spectroscopy | Detailed structural information and quantification of species in solution. rsc.org | Elucidating reaction mechanisms and determining kinetic profiles. |
| Mass Spectrometry | Identification of reaction components by mass-to-charge ratio. nih.gov | Detecting intermediates and byproducts in complex reaction mixtures. |
| UV-Vis Spectroscopy | Changes in electronic transitions, particularly for conjugated systems. researchgate.net | Monitoring reactions involving chromophoric naphthofuranones. |
Rational Design of Naphthofuranone-Based Materials with Tunable Properties
The unique structural and electronic properties of the naphthofuranone scaffold make it an attractive building block for the rational design of novel functional materials. Future research will likely focus on incorporating this moiety into polymers, metal-organic frameworks (MOFs), and other advanced materials to create systems with tunable optical, electronic, and chemical properties.
The principles of rational design, which have been successfully applied to other naphthalene-based systems, can be extended to naphthofuranones. nih.govnih.gov For example, by carefully selecting the substitution pattern on the naphthyl and phenyl rings of 3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one, it may be possible to tune the compound's fluorescence properties for applications in sensing or imaging.
A particularly promising area is the use of naphthofuranone derivatives as organic linkers in the construction of MOFs. The porous nature and high surface area of MOFs, combined with the functional properties of the naphthofuranone linker, could lead to materials with applications in gas storage, separation, catalysis, and drug delivery. mdpi.com Computational methods, including machine learning, will play a crucial role in screening potential structures and predicting the properties of these novel materials before their synthesis. nih.gov
| Material Class | Design Principle | Potential Applications for Naphthofuranone-Based Materials |
| Fluorescent Probes | Modifying substituents to tune emission wavelength and quantum yield. | Sensing of metal ions, anions, or biologically relevant molecules. |
| Organic Polymers | Incorporation of the naphthofuranone scaffold into a polymer backbone. | Development of materials with specific thermal, mechanical, or optical properties. |
| Metal-Organic Frameworks (MOFs) | Use of functionalized naphthofuranones as organic linkers. | Gas storage, catalysis, chemical separations, and drug delivery. mdpi.com |
| Chiral Materials | Exploiting the stereochemistry of the furanone ring. | Enantioselective separations and asymmetric catalysis. |
| Liquid Crystals | Designing naphthofuranone structures with appropriate shape and polarity. | Advanced display technologies and optical switches. |
Expanding the Scope of Naphthofuranone Scaffolds in Multidisciplinary Research
The versatile nature of the naphthofuranone scaffold provides a platform for its application in a wide range of scientific disciplines beyond traditional organic chemistry. Expanding the scope of naphthofuranone research into areas such as medicinal chemistry, materials science, and catalysis is a key trend for the future.
In medicinal chemistry, the related naphthoquinone scaffold is well-known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.govmdpi.comresearchgate.net There is significant potential to explore the biological activity of naphthofuranone derivatives, including this compound, for similar applications. The structural rigidity and potential for stereospecific interactions make them attractive candidates for the development of new therapeutic agents.
In materials science, furan-containing conjugated oligomers have shown promise in the field of organic electronics, exhibiting good charge transport properties in organic field-effect transistors (OFETs). rsc.org The extended π-system of the naphthofuranone core suggests that derivatives of this compound could be investigated as novel organic semiconductors. By tuning the electronic properties through synthetic modification, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. rsc.org
| Disciplinary Area | Potential Application of Naphthofuranone Scaffolds | Rationale |
| Medicinal Chemistry | Development of new anticancer, antimicrobial, or anti-inflammatory agents. nih.govmdpi.com | The naphthoquinone moiety, a related structure, exhibits a broad range of biological activities. nih.govnih.govresearchgate.net |
| Materials Science (Organic Electronics) | Design of novel organic semiconductors for OFETs, OLEDs, and solar cells. rsc.orgrsc.org | The extended conjugated system of the naphthofuranone core could facilitate charge transport. |
| Catalysis | Development of new ligands for asymmetric catalysis or organocatalysts. | The rigid, chiral scaffold can create a well-defined environment for catalytic transformations. |
| Agrochemicals | Discovery of new herbicides, insecticides, or fungicides. | Many natural products with heterocyclic cores exhibit potent agrochemical activity. |
| Chemical Biology | Design of fluorescent probes for imaging biological processes. | The naphthyl group is a well-known fluorophore whose properties can be tuned. |
Q & A
Q. What are the established synthetic routes for 3,3-Diphenylnaphtho[1,2-c]furan-1(3H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of polycyclic furanones like this compound typically involves cyclization strategies or one-pot multicomponent reactions. For example, Lichitsky et al. (2019, 2021) demonstrated efficient furan ring formation via acid-catalyzed intramolecular cyclization of keto-olefin precursors . Key optimization parameters include:
- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity in cyclization steps.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
- Temperature control : Maintaining 80–100°C minimizes side reactions like aryl group migration.
A factorial design approach (varying catalyst loading, temperature, and solvent ratios) is recommended to identify optimal conditions .
Q. How can researchers validate the structural integrity of synthesized this compound?
Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:
- X-ray crystallography : Resolve bond angles and stereochemistry (e.g., C–C bond lengths typically 1.48–1.52 Å for fused furan systems, as seen in related compounds like HY-117078) .
- <sup>1</sup>H NMR analysis : Confirm substituent positions via coupling constants (e.g., J = 8–10 Hz for vicinal protons in the naphtho-furan system) .
- LCMS : Verify molecular weight (expected [M+H]<sup>+</sup> at m/z 394.37 for analogs) and purity (>99% by HPLC) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?
Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways:
- Reaction path search : Identify transition states for cycloaddition or electrophilic substitution using tools like GRRM .
- Hammett substituent constants : Predict electronic effects of phenyl groups on furan ring reactivity (σmeta ≈ 0.37 for electron-withdrawing substituents) .
- Solvent modeling : COSMO-RS simulations assess solvent polarity impacts on reaction barriers .
Q. How can researchers resolve contradictions in experimental vs. computational data for this compound’s photophysical properties?
Methodological Answer: Discrepancies often arise from approximations in computational models. Mitigation strategies include:
- Multi-reference methods : Use CASSCF/NEVPT2 for accurate excited-state modeling, as single-reference DFT may fail for conjugated systems .
- Experimental validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data (λmax ≈ 320 nm for naphtho-furans) .
- Error analysis : Quantify basis set superposition errors (BSSE) in intermolecular interactions .
Q. What methodologies enable the study of this compound’s potential as a bioactive scaffold?
Methodological Answer:
- Molecular docking : Screen against cancer targets (e.g., kinase domains) using AutoDock Vina, with force fields adjusted for furan ring partial charges .
- ADMET prediction : Use QSAR models to estimate bioavailability (e.g., logP ~3.5 ± 0.2 for analogs) and metabolic stability .
- Crystallographic fragment screening : Identify binding motifs via X-ray diffraction with protein co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
